molecular formula C12H11N5O B14423262 6H-Purin-6-one, 2-amino-1,9-dihydro-8-(4-methylphenyl)- CAS No. 79953-08-5

6H-Purin-6-one, 2-amino-1,9-dihydro-8-(4-methylphenyl)-

Cat. No.: B14423262
CAS No.: 79953-08-5
M. Wt: 241.25 g/mol
InChI Key: MAOSVRNCEHZUMH-UHFFFAOYSA-N
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Description

6H-Purin-6-one, 2-amino-1,9-dihydro-8-(4-methylphenyl)- is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Purin-6-one, 2-amino-1,9-dihydro-8-(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with purine derivatives under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in production. Solvent extraction and crystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

6H-Purin-6-one, 2-amino-1,9-dihydro-8-(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

6H-Purin-6-one, 2-amino-1,9-dihydro-8-(4-methylphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6H-Purin-6-one, 2-amino-1,9-dihydro-8-(4-methylphenyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,7-dihydro-6H-purin-6-one: Another purine derivative with similar structural features.

    2-Amino-6-hydroxypurine: Known for its role in nucleic acid chemistry.

    2-Aminohypoxanthine: Studied for its biochemical properties.

Uniqueness

6H-Purin-6-one, 2-amino-1,9-dihydro-8-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylphenyl group enhances its stability and reactivity compared to other purine derivatives .

Properties

79953-08-5

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

2-amino-8-(4-methylphenyl)-1,7-dihydropurin-6-one

InChI

InChI=1S/C12H11N5O/c1-6-2-4-7(5-3-6)9-14-8-10(15-9)16-12(13)17-11(8)18/h2-5H,1H3,(H4,13,14,15,16,17,18)

InChI Key

MAOSVRNCEHZUMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2)C(=O)NC(=N3)N

Origin of Product

United States

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